Product packaging for 2-(1,3-Thiazol-2-yl)-1H-indole-7-amine(Cat. No.:)

2-(1,3-Thiazol-2-yl)-1H-indole-7-amine

Cat. No.: B8394881
M. Wt: 215.28 g/mol
InChI Key: YAUBLUAMWLOYPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(1,3-Thiazol-2-yl)-1H-indole-7-amine is a chemical compound with the molecular formula C11H9N3S and a molecular weight of 215.27 g/mol . It features a molecular hybrid structure incorporating both indole and 1,3-thiazole heterocycles, a scaffold recognized for its significant potential in medicinal chemistry research. While specific biological data for this precise compound is limited in the public domain, structural analogues based on the indole-thiazole framework have demonstrated a wide spectrum of promising pharmacological activities in scientific studies. Researchers are highly interested in such hybrids due to their diverse biological potential . For instance, novel indole-thiazole hybrids have been synthesized and evaluated for their anti-inflammatory properties, with some candidates exhibiting potent activity in models like carrageenan-induced paw edema and showing good binding affinity to the COX-2 enzyme in molecular docking studies . Furthermore, related compounds, specifically 3-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines, have been investigated as nortopsentin analogues and have shown potent antiproliferative effects against a broad panel of human tumor cell lines, with mechanisms that include inducing apoptosis and cell cycle arrest . Other indole-thiazole derivatives have also been identified as dual inhibitors of HIV-1 reverse transcriptase, targeting both DNA polymerase and ribonuclease H functions . This collective evidence positions this compound as a valuable chemical building block for researchers exploring new therapeutic agents in areas such as oncology, virology, and inflammation. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9N3S B8394881 2-(1,3-Thiazol-2-yl)-1H-indole-7-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9N3S

Molecular Weight

215.28 g/mol

IUPAC Name

2-(1,3-thiazol-2-yl)-1H-indol-7-amine

InChI

InChI=1S/C11H9N3S/c12-8-3-1-2-7-6-9(14-10(7)8)11-13-4-5-15-11/h1-6,14H,12H2

InChI Key

YAUBLUAMWLOYPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)NC(=C2)C3=NC=CS3

Origin of Product

United States

Synthetic Methodologies for 2 1,3 Thiazol 2 Yl 1h Indole 7 Amine and Its Analogues

Retrosynthetic Disconnection Analysis of the 2-(1,3-Thiazol-2-yl)-1H-indole-7-amine Core

Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.inicj-e.org For this compound, several logical disconnections can be envisioned, primarily focusing on the formation of the indole (B1671886) ring, the thiazole (B1198619) ring, and the crucial bond linking these two heterocyclic systems.

A primary disconnection strategy involves cleaving the bond between the indole C2 carbon and the thiazole C2 carbon. This leads to two key synthons: a 2-functionalized indole (or a precursor) and a 2-functionalized thiazole. The functionality on each fragment would be chosen to facilitate a reliable coupling reaction. For instance, a 2-haloindole and a 2-organometallic thiazole (or vice versa) could be coupled via a transition-metal-catalyzed cross-coupling reaction.

Alternatively, the thiazole ring itself can be disconnected, suggesting its construction onto a pre-formed indole precursor. This approach would typically involve an indole derivative bearing a thioamide or a related functional group at the C2 position, which can then undergo cyclization with a suitable C2 synthon to form the thiazole ring.

Finally, disconnection of the indole ring suggests its formation from a suitably substituted aniline (B41778) derivative that already contains the thiazole moiety. This approach might involve classical indole syntheses such as the Fischer, Bischler, or Madelung methods, adapted for a thiazole-containing precursor.

Established Synthetic Routes for Indole Ring Construction

The indole scaffold is a ubiquitous motif in natural products and pharmaceuticals, and numerous methods for its synthesis have been developed. These can be broadly categorized into methods that form the pyrrole (B145914) ring of the bicyclic system.

One of the most classical methods is the Fischer indole synthesis , which involves the acid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone. While versatile, this method can suffer from issues of regioselectivity with unsymmetrically substituted precursors.

The Bischler-Möhlau indole synthesis provides another route, involving the reaction of an α-halo- or α-hydroxyketone with an excess of aniline. This method is particularly useful for the synthesis of 2-arylindoles.

Modern approaches often utilize transition-metal catalysis. For example, palladium-catalyzed cyclization of o-alkynylanilines is a powerful and atom-economical method for constructing 2-substituted and 2,3-disubstituted indoles. mdpi.com This approach offers high functional group tolerance and can be performed under mild conditions. Another palladium-catalyzed method involves the oxidative cyclization of N-aryl imines, which proceeds via the formation of two C-H bonds. organic-chemistry.org

Furthermore, directed ortho-metalation strategies can be employed to functionalize the aniline precursor before cyclization, allowing for precise control over the substitution pattern of the resulting indole. core.ac.uk

Indole Synthesis Method Key Reactants General Features
Fischer Indole SynthesisArylhydrazine, Aldehyde/KetoneAcid-catalyzed, versatile, potential regioselectivity issues.
Bischler-Möhlau Synthesisα-Halo/Hydroxyketone, AnilineGood for 2-arylindoles.
Palladium-Catalyzed Cyclizationo-AlkynylanilineAtom-economical, mild conditions, high functional group tolerance. mdpi.com
Palladium-Catalyzed Oxidative CyclizationN-Aryl ImineForms two C-H bonds, mild conditions. organic-chemistry.org

Established Synthetic Routes for Thiazole Ring Formation

The thiazole ring is another important heterocycle with a rich history of synthetic development. The choice of synthetic route often depends on the desired substitution pattern.

Hantzsch Thiazole Synthesis and Modifications

The Hantzsch thiazole synthesis is arguably the most well-known and widely used method for constructing the thiazole ring. nih.govchemhelpasap.comsynarchive.com This reaction involves the condensation of an α-halocarbonyl compound with a thioamide or a related thiourea (B124793) derivative. nih.govderpharmachemica.com The reaction proceeds via an initial S-alkylation of the thioamide, followed by intramolecular cyclization and dehydration to afford the aromatic thiazole ring. chemhelpasap.comyoutube.com

Modifications to the classical Hantzsch synthesis have been developed to improve yields, expand the substrate scope, and create more environmentally benign protocols. These include the use of microwave irradiation, solid-phase synthesis, and various catalysts to promote the reaction. bepls.com For the synthesis of 2-aminothiazoles, thiourea is commonly employed as the thioamide component. nanobioletters.comorganic-chemistry.org

Alternative Cyclization Strategies for Thiazole Scaffolds

Beyond the Hantzsch synthesis, several other methods for thiazole construction are available. One such method involves the reaction of α-amino acids with a source of sulfur, such as thionyl chloride, to form 2,5-disubstituted thiazoles. nih.gov This approach offers a metal-free alternative for accessing this substitution pattern.

Copper-catalyzed reactions have also been employed, for instance, in the [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) to yield thiazoles. organic-chemistry.org Additionally, electrochemical methods are emerging as green and sustainable alternatives for the oxidative cyclization of enaminones with thioamides to produce thiazoles. organic-chemistry.org

Thiazole Synthesis Method Key Reactants General Features
Hantzsch Thiazole Synthesisα-Halocarbonyl, Thioamide/ThioureaWidely used, versatile, forms 2,4- and 2,4,5-substituted thiazoles. nih.govchemhelpasap.comsynarchive.com
From α-Amino AcidsN-Substituted α-Amino Acid, Thionyl ChlorideMetal-free, yields 2,5-disubstituted thiazoles. nih.gov
Copper-Catalyzed CondensationOxime, Anhydride, KSCN[3+1+1] condensation, good yields. organic-chemistry.org
Electrochemical CyclizationEnaminone, ThioamideMetal- and oxidant-free, green methodology. organic-chemistry.org

Coupling Reactions for Indole-Thiazole Linkage

The formation of the bond connecting the indole and thiazole rings is a critical step in the synthesis of the target molecule. Direct C-H activation and functionalization strategies have become increasingly powerful tools for this purpose.

Direct C-C and C-N Bond Formations

Transition-metal-catalyzed cross-coupling reactions are a mainstay for forming C-C and C-N bonds between aromatic heterocycles. Palladium-catalyzed reactions, such as the Suzuki, Stille, and Negishi couplings, can be employed to link a haloindole with a boronic acid, organostannane, or organozinc derivative of thiazole, respectively.

More recently, direct C-H arylation has emerged as a more atom-economical approach, obviating the need for pre-functionalization of one of the coupling partners. nih.gov Palladium catalysts can be used to directly couple the C-H bond of a thiazole with a haloindole. nih.gov The regioselectivity of such reactions can often be controlled by the choice of ligands and reaction conditions. nih.gov For instance, C2-arylation of thiazoles can be achieved with a Pd/PPh3/NaOtBu system, while C5-arylation can be favored with a Pd/Bphen/K3PO4 system. nih.gov

Cobalt and rhodium catalysts have also been shown to be effective for the C-H arylation of indoles, offering alternative reactivity and selectivity profiles. researchgate.net Chelation-assisted C-H activation can direct the arylation to specific positions on the indole ring. researchgate.net

For the formation of C-N linkages, metal-free methods have been developed that involve the thermal or microwave-assisted reaction of haloindoles with azoles, including thiazole. nih.gov These reactions are often acid-catalyzed and provide a straightforward route to N-azolylindoles. nih.gov

Coupling Reaction Key Reactants Catalyst/Conditions Bond Formed
Suzuki CouplingHaloindole, Thiazoleboronic acidPalladium catalystC-C
Direct C-H ArylationHaloindole, ThiazolePalladium, Cobalt, or Rhodium catalystC-C
Metal-Free Azole CouplingHaloindole, ThiazoleThermal/Microwave, AcidC-N

Functional Group Interconversions Leading to Linkage

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves the conversion of one functional group into another. imperial.ac.uk In the context of synthesizing this compound, FGI can be strategically employed to facilitate the crucial bond formation between the indole and thiazole moieties. A plausible disconnection approach would involve creating the C2-C2' bond between the indole and thiazole rings.

A common strategy involves the Hantzsch thiazole synthesis, a classic method for the formation of the thiazole ring. This can be adapted to link a pre-functionalized indole precursor. For instance, a 7-amino-1H-indole-2-carboxamide could be converted to a thioamide, which then undergoes condensation with an α-haloketone to form the thiazole ring directly attached to the indole C2 position.

Alternatively, a pre-formed 2-halothiazole can be coupled with a 7-amino-1H-indole derivative bearing a suitable functional group at the C2 position, such as a boronic acid or a stannane, via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling). The amino group at the C7 position of the indole would likely require a protecting group during these transformations to prevent unwanted side reactions.

Table 1: Plausible Functional Group Interconversion Strategies

Precursor 1 (Indole)Precursor 2 (Thiazole component)Key ReactionResulting Linkage
7-Nitro-1H-indole-2-carbothioamideα-Haloketone (e.g., 2-bromoacetaldehyde)Hantzsch Thiazole SynthesisDirect formation of the 2-(thiazol-2-yl)indole core, followed by reduction of the nitro group.
2-Bromo-7-nitro-1H-indole2-(Tributylstannyl)thiazoleStille Cross-CouplingFormation of the C2-C2' bond, followed by reduction of the nitro group.
7-Nitro-1H-indole-2-boronic acid2-BromothiazoleSuzuki Cross-CouplingFormation of the C2-C2' bond, followed by reduction of the nitro group.

Advanced Synthetic Strategies for Complex Indole-Thiazole Derivatives

One-pot multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. acgpubs.org For the synthesis of indole-thiazole derivatives, an MCR approach could involve the simultaneous formation of either the indole or the thiazole ring, or both, and their subsequent linkage.

For example, a modified Hantzsch thiazole synthesis could be performed as a three-component reaction between an α-haloketone, a thiourea or thioamide derivative, and a third component that introduces the indole precursor. acgpubs.org This approach significantly reduces the number of synthetic steps and purification procedures, leading to a more streamlined and environmentally benign process. acgpubs.org

Direct C-H activation has emerged as a powerful tool for the functionalization of unactivated C-H bonds, offering a more atom- and step-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials. nih.govacs.org The functionalization of the indole core, particularly at the C4 to C7 positions of the benzene (B151609) ring, is challenging due to the inherent reactivity of the C2 and C3 positions. nih.govacs.org

Chelation-assisted C-H activation utilizes a directing group (DG) attached to the indole nitrogen or another position to guide a transition metal catalyst to a specific C-H bond. nih.govacs.org For the synthesis of 7-substituted indoles, a directing group at the N1 position can facilitate the regioselective functionalization of the C7-H bond. nih.govacs.org For instance, installing a pivaloyl or a phosphinoyl group on the indole nitrogen can direct palladium or ruthenium catalysts to the C7 position for arylation, olefination, or other coupling reactions. nih.govacs.orgmdpi.com This strategy could be employed to introduce the thiazole moiety at the C7 position of an indole ring or, conversely, to functionalize a pre-existing 2-(1,3-thiazol-2-yl)-1H-indole at the C7 position with an amino group.

Table 2: Examples of Directing Groups for C7-H Functionalization of Indoles

Directing Group at N1Catalyst SystemType of Functionalization
Pivaloyl (Piv)Ru(II)Amidation, Alkenylation mdpi.com
Di-tert-butylphosphinoyl (P(O)tBu2)Pd(II) or Cu(II)Arylation nih.govacs.org
PyridylRu(II)Acetoxylation mdpi.com

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating organic reactions. scilit.com The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. scilit.comasianpubs.org

In the synthesis of indole-thiazole hybrids, MAOS can be applied to various reaction types, including the Hantzsch thiazole synthesis, cross-coupling reactions, and multicomponent reactions. asianpubs.orgmdpi.comresearchgate.net The rapid heating provided by microwaves can overcome activation energy barriers more efficiently, leading to faster reaction rates and often allowing for reactions to be carried out under solvent-free or reduced-solvent conditions, which aligns with the principles of green chemistry. asianpubs.orgresearchgate.net Several studies have reported the successful synthesis of novel thiazole and imidazole-indole hybrids using microwave-assisted methods, achieving good yields in significantly shorter reaction times. asianpubs.org

Structural Confirmation and Purity Assessment Techniques in Synthetic Organic Chemistry

The unambiguous confirmation of the chemical structure and the assessment of the purity of a newly synthesized compound are critical steps in synthetic organic chemistry. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

For a compound like this compound, the following techniques would be essential:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and types of protons and carbons, their connectivity, and the stereochemistry of the molecule. Specific chemical shifts and coupling constants would confirm the presence of the indole and thiazole rings and their substitution pattern. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be used to establish the connectivity between different parts of the molecule.

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern. High-resolution mass spectrometry (HRMS) is particularly important for determining the exact molecular formula. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups in the molecule, such as the N-H and C-N bonds of the amine and the aromatic C-H bonds. nih.govacs.org

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful technique for assessing the purity of a compound. By using a suitable stationary and mobile phase, it is possible to separate the target compound from any impurities or starting materials. The purity is typically determined by the area percentage of the main peak in the chromatogram.

Elemental Analysis : This technique determines the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur) in the compound, which can be compared with the calculated values for the proposed structure.

Single-Crystal X-ray Diffraction : When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive proof of the molecular structure, showing the precise arrangement of atoms in three-dimensional space. researchgate.netnih.gov

Table 3: Analytical Techniques for Structural Confirmation and Purity Assessment

TechniqueInformation Provided
¹H and ¹³C NMRConnectivity of atoms, chemical environment of nuclei.
Mass Spectrometry (MS)Molecular weight and fragmentation pattern.
Infrared (IR) SpectroscopyPresence of functional groups.
High-Performance Liquid Chromatography (HPLC)Purity of the compound.
Elemental AnalysisElemental composition.
X-ray CrystallographyDefinitive 3D molecular structure.

Structure Activity Relationship Sar Studies of 2 1,3 Thiazol 2 Yl 1h Indole 7 Amine Derivatives

Design Principles for Investigating Structural Modifications

In the absence of specific literature for 2-(1,3-Thiazol-2-yl)-1H-indole-7-amine, the design principles for investigating its structural modifications would hypothetically follow established medicinal chemistry strategies. The primary goal of such studies would be to systematically alter different parts of the molecule to understand how these changes influence a particular biological activity, such as enzyme inhibition, receptor binding, or antimicrobial effects.

A typical SAR study would involve the synthesis of a library of analogs where specific positions on both the indole (B1671886) and thiazole (B1198619) rings are modified. These modifications would include varying the size, lipophilicity, electronic properties, and hydrogen bonding capabilities of the substituents. The synthesized compounds would then be subjected to a panel of biological assays to determine their potency, selectivity, and potentially other pharmacokinetic properties. By comparing the activity of these derivatives, researchers could deduce key structural requirements for the desired biological effect.

Impact of Substituents on the Indole Moiety

N-H Functionalization Strategies on the Indole Nitrogen

The nitrogen atom of the indole ring (position 1) is a common site for chemical modification. Functionalization at this position can significantly impact the molecule's properties. Strategies would likely involve:

Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) or larger, more complex alkyl chains to probe steric tolerance and lipophilicity.

Acylation: Adding acyl groups to introduce hydrogen bond acceptors and potentially alter the electronic nature of the indole ring.

Arylation: Introducing aryl or heteroaryl groups to explore pi-stacking interactions with biological targets.

Without specific experimental data, the effect of these modifications on the activity of this compound remains speculative.

Substitutions at the Indole C-2 Position

The C-2 position of the indole is already occupied by the thiazole ring in the parent compound. Therefore, SAR studies at this position would not involve the introduction of new substituents but rather the modification of the existing thiazole moiety, which will be discussed in a later section.

Substitutions at the Indole C-7 Amine Position

The primary amine at the C-7 position is a key functional group that can be readily modified. Potential modifications would include:

Alkylation and Acylation: Converting the primary amine to secondary or tertiary amines or amides to alter basicity, hydrogen bonding capacity, and steric bulk.

Formation of Ureas and Sulfonamides: Introducing urea (B33335) or sulfonamide functionalities to explore different hydrogen bonding patterns and interactions with target proteins.

The impact of these changes would be highly dependent on the specific biological target and its binding pocket.

Substitutions at Other Indole Ring Positions (e.g., C-3, C-5)

The C-3, C-4, C-5, and C-6 positions of the indole ring are also potential sites for substitution. Introducing a variety of substituents at these positions, such as halogens, alkyl, alkoxy, and nitro groups, would allow for a systematic exploration of how electronic and steric effects influence biological activity. For example, electron-withdrawing groups could modulate the pKa of the indole N-H, while bulky groups could probe the spatial constraints of a binding site.

Impact of Substituents on the Thiazole Moiety

Substitutions at the Thiazole C-4 Position

The C-4 position of the thiazole ring is a key site for chemical modification, and substitutions at this position can significantly impact biological activity, likely by influencing the molecule's orientation and interaction within the target's binding pocket.

In a study on 2-(indol-2-yl)thiazole derivatives as xanthine (B1682287) oxidase (XO) inhibitors, the introduction of a methyl group at the C-4 position of the thiazole ring was a common feature among potent compounds. nih.gov For instance, the compound 2-(7-nitro-5-isopropoxy-indol-2-yl)-4-methylthiazole-5-carboxylic acid demonstrated exceptionally high inhibitory activity, with an IC50 value of 5.1 nM against XO. nih.gov The presence of the C-4 methyl group in this and other active analogues suggests it may contribute favorably to binding, potentially through hydrophobic interactions or by positioning other key functional groups, such as the adjacent C-5 carboxylic acid, for optimal engagement with the enzyme's active site. nih.gov

The general SAR findings indicate that small alkyl groups, like methyl, are well-tolerated and often beneficial for activity. The precise impact of larger or more polar substituents at this position would require further investigation to delineate the steric and electronic limits for optimal activity.

Table 1: Effect of C-4 Thiazole Substitution on Xanthine Oxidase Inhibition Data derived from studies on 2-(indol-2-yl)thiazole derivatives. nih.gov

Compound IDThiazole C-4 SubstituentIndole SubstituentsBiological Activity (IC50, nM)
9m -CH₃7-NO₂, 5-isopropoxy5.1
9l -CH₃7-CN, 5-isopropoxy9.8
9n -CH₃7-NO₂, 5-cyclopentyloxy6.3

Substitutions at the Thiazole C-5 Position

The C-5 position of the thiazole ring offers another strategic vector for modification. Substitutions here can profoundly alter the electronic properties of the ring and introduce new points of interaction with a biological target.

In the same series of xanthine oxidase inhibitors, the introduction of a carboxylic acid group (-COOH) at the C-5 position was identified as a critical determinant of high potency. nih.gov This acidic group is capable of forming strong hydrogen bonds or ionic interactions with basic amino acid residues (such as Arginine) in the active site of the enzyme, thereby anchoring the inhibitor. The high potency of compounds like 2-(7-nitro-5-isopropoxy-indol-2-yl)-4-methylthiazole-5-carboxylic acid underscores the importance of this C-5 carboxylate. nih.gov

Table 2: Effect of C-5 Thiazole Substitution on Biological Activity Data derived from studies on related indole-thiazole scaffolds. nih.govnih.gov

ScaffoldThiazole C-5 SubstituentBiological TargetEffect on Activity
2-(Indol-2-yl)thiazole-COOHXanthine OxidaseCrucial for high potency
4-(Indol-3-yl)thiazole-CH₃Bacteria/FungiNegative

Role of the Linker and Conformational Flexibility in Activity Modulation

The conformational properties of such 2,2'-bi-heterocyclic systems are governed by a balance of several factors:

π-Conjugation: A planar conformation (dihedral angle of 0° or 180°) maximizes the overlap of π-orbitals between the two rings, which is energetically favorable.

Steric Hindrance: Repulsion between nearby atoms on the two rings (ortho-hydrogens or substituents) can destabilize planar conformations, forcing the rings to twist relative to each other.

Electrostatic Interactions: Attraction or repulsion between atoms with partial charges on opposing rings can also influence the preferred conformation.

Computational studies on related molecules like 2,2'-bithiazole (B7772081) show a high energy barrier to rotation, favoring a planar s-trans conformation. researchgate.net For the indole-thiazole system, the preferred conformation will dictate how the key binding elements of each ring are presented to the target protein. A rigid, planar, or near-planar arrangement might be required for optimal stacking interactions, while a twisted conformation might be necessary to fit into a non-planar pocket. The introduction of bulky substituents near the linker bond (e.g., at indole C-3 or thiazole C-4) would increase the rotational barrier and lock the molecule into a specific conformation, which could either enhance or abolish activity depending on whether the resulting shape is complementary to the target's binding site.

Stereochemical Influences on Structure-Activity Relationships

Stereochemistry plays a pivotal role in pharmacology, as biological macromolecules like enzymes and receptors are chiral. nih.govnih.gov Consequently, enantiomers of a chiral drug can exhibit significant differences in activity, metabolism, and toxicity. nih.gov

For the parent compound this compound, there are no chiral centers. However, stereochemistry becomes a critical consideration upon the introduction of substituents that create a stereocenter. For example, attaching a chiral side chain to the thiazole or indole ring would result in a pair of enantiomers.

While specific SAR studies on chiral derivatives of this exact scaffold are not widely reported, general principles of stereochemistry in drug action would apply:

Differential Binding: One enantiomer (the eutomer) may fit significantly better into the chiral binding site of a target protein than the other (the distomer), leading to a large difference in potency.

Transport and Metabolism: Stereochemistry can also affect how the molecule is absorbed and metabolized, as transport proteins and metabolic enzymes are also chiral. nih.gov

Therefore, if a chiral center were introduced into the 2-(thiazol-2-yl)indole scaffold, it would be essential to separate and evaluate the individual enantiomers, as their biological activities could differ substantially. This step is crucial for developing a selective and potent therapeutic agent.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools used to correlate the chemical structure of compounds with their biological activity. semanticscholar.orglaccei.orgimist.ma These models are invaluable for predicting the activity of new, unsynthesized compounds and for providing insights into the structural features that drive activity. For thiazole and indole-based derivatives, both 2D and 3D-QSAR studies have been successfully applied. semanticscholar.orgnih.gov

A typical 3D-QSAR study, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), would involve:

Dataset Collection: A series of 2-(thiazol-2-yl)indole analogues with experimentally determined biological activities is compiled.

Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common substructure.

Descriptor Calculation: Steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated around the aligned molecules.

Model Generation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a mathematical equation linking the calculated fields (descriptors) to the biological activity. semanticscholar.org

For indole-thiazole scaffolds, QSAR models would likely identify the importance of specific structural features. For example, a CoMSIA contour map might show that:

Sterically favorable regions near the C-4 position of the thiazole suggest that bulky groups are beneficial.

Electro-negative favorable regions near the C-5 position indicate that groups like a carboxylic acid enhance activity.

Hydrophobic favorable regions around the indole ring could guide substitution with lipophilic groups.

Such models provide a predictive framework to guide the rational design of new derivatives with potentially improved potency before committing to chemical synthesis. nih.gov

Biological Target Identification and Mechanistic Elucidation of Indole Thiazole Compounds

Cellular and Molecular Mechanism of Action Studies (In Vitro)

Indole-thiazole derivatives have been shown to exert their cytotoxic effects against cancer cells through various cellular and molecular mechanisms, including the disruption of the cell cycle, induction of programmed cell death, and inhibition of new blood vessel formation.

A hallmark of many anticancer agents is their ability to interfere with the cell cycle, leading to arrest at specific checkpoints and preventing cell proliferation. Studies on various indole-thiazole derivatives have demonstrated significant effects on cell cycle progression in different cancer cell lines.

For instance, a series of novel N-thiazolyl-indole-2-carboxamide derivatives were found to induce cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. acs.orgnih.gov Similarly, another study on thiazole-naphthalene derivatives also reported cell cycle arrest at the G2/M phase in MCF-7 cells. nih.gov In contrast, other related compounds have been shown to cause cell cycle arrest at different phases. One study found that a bis-thiazole derivative induced arrest at the G1 phase in KF-28 ovarian cancer cells. frontiersin.org Another thiazole (B1198619) derivative was reported to cause an accumulation of MCF-7 cells in the pre-G1 phase, indicative of apoptosis, and induced cell cycle arrest at the G1/S phase. mdpi.comresearchgate.net Furthermore, certain indole-isoxazole hybrids, which share structural similarities, were shown to cause arrest in the G0/G1 phase in Huh7 liver cancer cells. nih.govresearchgate.net This variability suggests that specific structural modifications on the indole-thiazole scaffold can tune the precise mechanism of cell cycle interference.

Table 1: Effects of Representative Indole-Thiazole and Related Compounds on Cell Cycle Progression

Compound Type Cell Line Effect Reference
N-thiazolyl-indole-2-carboxamide MCF-7 (Breast Cancer) G2/M Phase Arrest acs.orgnih.gov
Thiazole-naphthalene derivative (5b) MCF-7 (Breast Cancer) G2/M Phase Arrest nih.gov
Bis-thiazole derivative (5f) KF-28 (Ovarian Cancer) G1 Phase Arrest frontiersin.org
Hydrazinyl-thiazole derivative (4c) MCF-7 (Breast Cancer) G1/S Phase Arrest & Pre-G1 Accumulation mdpi.comresearchgate.net
Indole-isoxazole hybrid (5r, 5t) Huh7 (Liver Cancer) G0/G1 Phase Arrest nih.gov

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. A primary mechanism of action for many indole-thiazole compounds is the potent induction of apoptosis. nih.gov For example, treatment of MCF-7 cancer cells with a hydrazinyl-thiazole derivative led to a significant increase in both early and late-stage apoptosis. mdpi.com The percentage of early apoptotic cells increased 43.9-fold and late apoptotic cells increased 32.8-fold compared to untreated controls. mdpi.com

The molecular pathways leading to apoptosis are often initiated through the modulation of the Bcl-2 family of proteins. Research on bis-thiazole derivatives demonstrated that their apoptotic activity was associated with the upregulation of pro-apoptotic genes like bax and puma, and the downregulation of the anti-apoptotic gene Bcl-2. frontiersin.org This shift in the balance between pro- and anti-apoptotic proteins points towards the activation of the mitochondrial-dependent (intrinsic) apoptosis pathway. frontiersin.org Further studies on pyrazole-indole hybrids also confirmed apoptosis induction, as demonstrated by the annexin (B1180172) V-FITC assay. nih.gov

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Targeting this process is a key strategy in cancer therapy. Certain indole-thiazole compounds have been identified as inhibitors of angiogenesis-related pathways. One of the primary targets in this process is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key tyrosine kinase that mediates pro-angiogenic signals. mdpi.com

A study on a novel series of thiazole derivatives showed that the most potent compound, 4c, was a strong inhibitor of VEGFR-2, with an IC50 value of 0.15 µM. mdpi.comresearchgate.net This level of inhibition is comparable to that of the established VEGFR-2 inhibitor, Sorafenib (IC50 = 0.059 µM). mdpi.comresearchgate.net In another study, indole (B1671886) derivatives were shown to significantly inhibit Human Umbilical Vein Endothelial Cell (HUVEC) tube formation, migration, and invasion in vitro, which are key steps in the angiogenic process. nih.gov These findings underscore the potential of the indole-thiazole scaffold in developing anti-angiogenic agents.

Computational Chemistry and in Silico Approaches for 2 1,3 Thiazol 2 Yl 1h Indole 7 Amine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(1,3-Thiazol-2-yl)-1H-indole-7-amine, docking simulations are instrumental in identifying potential protein targets and elucidating the structural basis of its activity.

The primary goal of molecular docking is to predict the binding mode and affinity of a ligand, such as this compound, within the active site of a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and then using a scoring function to estimate the binding affinity for each pose. A lower docking score generally indicates a more favorable binding interaction.

While specific docking studies for this compound are not yet prevalent in published literature, the methodology has been successfully applied to a wide array of similar indole (B1671886) and thiazole-containing compounds. For instance, docking studies on other thiazole-indole derivatives have been used to predict their binding affinities against various cancer targets researchgate.netnih.gov. These studies often generate a ranked list of potential binding poses, providing a solid foundation for understanding how the molecule might interact with a specific biological target.

Table 1: Illustrative Data from Molecular Docking of a Hypothetical Thiazole-Indole Derivative

Target ProteinPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki) (µM)
Kinase A-9.50.15
Protease B-8.21.20
Receptor C-7.82.50
Enzyme D-6.515.7

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Beyond predicting binding affinity, molecular docking provides a detailed picture of the intermolecular interactions that stabilize the ligand-protein complex. For this compound, these interactions could include:

Hydrogen Bonds: The amine group (-NH2) on the indole ring and the nitrogen and sulfur atoms in the thiazole (B1198619) ring can act as hydrogen bond donors and acceptors, respectively.

Pi-Pi Stacking: The aromatic indole and thiazole rings can engage in pi-pi stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site.

Hydrophobic Interactions: The nonpolar regions of the molecule can form favorable hydrophobic interactions with nonpolar residues in the protein.

Visualizing these interactions is crucial for structure-activity relationship (SAR) studies, where the goal is to modify the chemical structure of a compound to improve its binding affinity and selectivity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time by solving Newton's equations of motion. For this compound, MD simulations can be used to:

Assess the stability of the docked pose: By running a simulation of the ligand-protein complex, researchers can determine if the predicted binding mode is stable over time.

Analyze conformational changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these changes, providing a more realistic model of the interaction.

Calculate binding free energies: More advanced MD techniques, such as free energy perturbation (FEP) or thermodynamic integration (TI), can be used to calculate the binding free energy with higher accuracy than docking scoring functions.

MD simulations are computationally intensive but provide invaluable information about the dynamics and thermodynamics of ligand binding jchemlett.com.

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of molecules. These methods are essential for understanding the intrinsic properties of this compound.

QM methods, such as Density Functional Theory (DFT), can be used to calculate a variety of electronic properties and reactivity descriptors researchgate.netnih.gov. For this compound, these include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Electron Density and Electrostatic Potential: These properties reveal the distribution of charge within the molecule and can predict sites susceptible to electrophilic or nucleophilic attack.

Table 2: Hypothetical Electronic Properties of this compound Calculated using DFT

PropertyPredicted Value
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap4.6 eV
Dipole Moment3.5 D
Molecular Electrostatic Potential Min.-0.05 a.u.
Molecular Electrostatic Potential Max.0.08 a.u.

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

The acid-base dissociation constant (pKa) is a critical parameter that influences a molecule's ionization state at a given pH. This, in turn, affects its solubility, membrane permeability, and interaction with biological targets. QM calculations can be used to predict the pKa values of ionizable groups in a molecule nih.govacs.orgnih.gov. For this compound, the primary amine on the indole ring and the nitrogen atoms in the thiazole ring are potential sites of protonation. Accurate pKa prediction is vital for understanding how this compound will behave in a physiological environment nih.govnih.gov.

Virtual Screening for Identification of Novel Scaffolds and Analogues

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This process is a cost-effective and time-efficient alternative to high-throughput screening. In the context of this compound, virtual screening can be employed to discover novel chemical scaffolds that mimic its binding mode or to identify analogues with improved pharmacological properties.

The process often begins with the generation of a pharmacophore model based on the known active compounds or the target's binding site. nih.gov This model defines the essential spatial arrangement of chemical features that a molecule must possess to be active. For the thiazol-2-amine scaffold, pharmacophore models can be developed to identify key hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions that are crucial for its biological activity. nih.gov Once a validated pharmacophore model is established, it can be used as a 3D query to screen large virtual databases containing millions of compounds. nih.gov The retrieved "hits" are then subjected to further computational filtering, such as molecular docking, to predict their binding affinity and orientation within the active site of the target protein. nih.gov

One of the key advantages of this approach is the ability to explore a vast chemical space that would be inaccessible through traditional synthetic methods alone. This can lead to the identification of entirely new molecular frameworks that retain the desired biological activity but possess different physicochemical properties, potentially overcoming issues such as poor solubility or metabolic instability.

Below is a hypothetical data table illustrating the type of results that might be obtained from a virtual screening campaign aimed at identifying novel analogues of this compound.

Compound ID Scaffold Pharmacophore Fit Score Predicted Binding Affinity (kcal/mol) Key Interactions
VS-001Thiazolo[5,4-b]pyridine0.92-8.5H-bond with Ser150, Pi-Pi stacking with Tyr247
VS-002Benzimidazole0.88-8.1H-bond with Asp372, Hydrophobic interaction with Pro301
VS-003Indazole0.85-7.9H-bond with His429, Pi-sulfur interaction with Cys60
VS-004Thiazolo[4,5-d]pyrimidine0.95-9.2H-bond with Ser150, Pi-Alkyl interaction with Cys334

This table is for illustrative purposes and does not represent actual experimental data.

In Silico ADMET Predictions Relevant to Pharmacological Research

The assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug development process. Poor ADMET profiles are a major cause of late-stage clinical trial failures. In silico ADMET prediction models provide an early-stage evaluation of these properties, allowing for the prioritization of compounds with a higher probability of success. researchgate.net

For this compound and its analogues, various computational tools can be employed to predict their ADMET characteristics. These models are typically built using large datasets of experimentally determined properties and employ machine learning algorithms or quantitative structure-property relationship (QSPR) methods.

Key ADMET parameters that are commonly predicted in silico include:

Absorption: Parameters such as intestinal absorption, Caco-2 permeability, and P-glycoprotein substrate/inhibitor potential are evaluated to predict oral bioavailability.

Distribution: Predictions of plasma protein binding and blood-brain barrier penetration help in understanding how a compound will be distributed throughout the body.

Metabolism: The identification of potential sites of metabolism by cytochrome P450 enzymes is crucial for predicting a compound's metabolic stability and potential for drug-drug interactions.

Excretion: Predictions of renal clearance and interaction with renal transporters can provide insights into the elimination pathways of a compound.

Toxicity: A range of toxicity endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), hepatotoxicity, and carcinogenicity.

The following table presents a hypothetical in silico ADMET profile for this compound, based on predictions from commonly used computational models.

ADMET Property Predicted Value/Classification Significance in Pharmacological Research
Absorption
Human Intestinal AbsorptionHighIndicates good potential for oral bioavailability.
Caco-2 PermeabilityModerateSuggests reasonable absorption across the intestinal epithelium.
P-glycoprotein SubstrateNoReduced likelihood of active efflux from cells, potentially increasing intracellular concentration.
Distribution
Plasma Protein BindingHighMay affect the free fraction of the drug available for therapeutic action.
Blood-Brain Barrier PenetrationLowSuggests the compound is less likely to cause central nervous system side effects.
Metabolism
CYP2D6 InhibitorYesPotential for drug-drug interactions with other drugs metabolized by this enzyme.
CYP3A4 InhibitorNoLower risk of interactions with a major drug-metabolizing enzyme.
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateUnlikelyMay influence the primary route of elimination.
Toxicity
AMES MutagenicityNon-mutagenicLow risk of causing genetic mutations.
hERG I InhibitionLow riskReduced potential for cardiotoxicity.
HepatotoxicityLow probabilityIndicates a lower likelihood of causing liver damage.

This table is for illustrative purposes and does not represent actual experimental data.

By integrating these in silico predictions early in the research process, medicinal chemists can prioritize the synthesis of analogues with more favorable ADMET profiles, thereby increasing the efficiency and success rate of drug discovery efforts focused on the this compound scaffold.

Chemical Probe Development and Advanced Applications of 2 1,3 Thiazol 2 Yl 1h Indole 7 Amine

Rational Design and Optimization of Chemical Probes for Specific Targets

The development of effective chemical probes from the 2-(1,3-thiazol-2-yl)-1H-indole-7-amine scaffold hinges on a meticulous process of rational design and optimization. This process aims to enhance target selectivity and improve metabolic stability, thereby ensuring the probe's utility in both cellular and whole-organism studies.

Achieving high target selectivity is paramount in chemical probe development to minimize off-target effects and ensure that any observed biological response is a direct consequence of the probe's interaction with its intended target. For derivatives of this compound, several strategies can be employed to enhance selectivity.

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying different positions on the indole (B1671886) and thiazole (B1198619) rings, researchers can identify key structural features that govern target binding and selectivity. For instance, the introduction of various substituents on the phenyl ring of related thiazole-containing compounds has been shown to significantly influence their biological activity.

Computational modeling and docking studies play a crucial role in the rational design of selective probes. These in silico methods allow for the visualization of how a ligand interacts with the binding site of a target protein, enabling the design of modifications that enhance binding affinity and selectivity. For example, docking studies on similar thiazolyl-indole carboxamide derivatives have revealed improved binding affinity with target proteins compared to reference drugs, highlighting the potential for rational design to yield highly potent and selective compounds. nih.gov

Another key strategy is the exploitation of unique structural features of the target's binding site. By designing probes that form specific hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the target protein, a high degree of selectivity can be achieved. The amide linkage in related N-thiazolyl-indole-2-carboxamide compounds, for instance, facilitates hydrogen bonding, which can improve both affinity and selectivity. nih.gov

Table 1: Hypothetical Strategies for Enhancing Target Selectivity of this compound Derivatives
Modification SiteStrategyRationalePotential Outcome
Indole N-HAlkylation or AcylationModulate hydrogen bonding capacity and steric interactions.Improved selectivity for targets with specific pocket topographies.
Indole C4, C5, C6 positionsIntroduction of halogens or small alkyl groupsAlter electronic properties and create new interaction points.Enhanced binding to specific sub-pockets within the target protein.
Thiazole C4, C5 positionsSubstitution with various functional groupsProbe the steric and electronic requirements of the binding site.Increased affinity and discrimination between closely related targets.
7-amino groupAmide or sulfonamide formationIntroduce hydrogen bond donors/acceptors and alter solubility.Improved target engagement and pharmacokinetic properties.

For chemical probes to be effective in biological systems, particularly in vivo, they must possess adequate metabolic stability. The indole and thiazole rings can be susceptible to metabolic transformations, primarily oxidation by cytochrome P450 enzymes. Several strategies can be employed to mitigate these metabolic liabilities.

One common approach is the introduction of electron-withdrawing groups or halogens at metabolically vulnerable positions. These modifications can alter the electronic properties of the ring system, making it less susceptible to oxidative metabolism. For example, fluorination is a widely used strategy to block metabolic hydroxylation.

Another strategy involves the use of "metabolic blockers." By introducing bulky groups at or near a site of metabolism, steric hindrance can prevent the metabolic enzymes from accessing that position.

Bioisosteric replacement is also a powerful tool for improving metabolic stability. This involves replacing a metabolically labile group with another group that has similar steric and electronic properties but is more resistant to metabolism. For instance, replacing a metabolically susceptible methyl group with a trifluoromethyl group can significantly enhance metabolic stability.

Table 2: Potential Metabolic Hotspots and Mitigation Strategies for this compound
Potential Metabolic HotspotMetabolic ReactionMitigation StrategyExample Modification
Indole C3 positionOxidationIntroduction of a blocking groupMethylation or fluorination at C3
Indole phenyl ring (C4-C7)HydroxylationIntroduction of electron-withdrawing groupsFluorination or chlorination
Thiazole ringOxidationSubstitution to alter electronicsIntroduction of electron-deficient substituents
7-amino groupN-dealkylation or oxidationConversion to a more stable functional groupFormation of an amide or sulfonamide

Development of Activity-Based Protein Profiling (ABPP) Probes

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes chemical probes to assess the functional state of entire enzyme families directly in native biological systems. An ABPP probe typically consists of three key components: a recognition element (or binding group) that directs the probe to a specific enzyme or enzyme family, a reactive group (or "warhead") that forms a covalent bond with an active site residue, and a reporter tag (e.g., a fluorophore or biotin) for visualization or enrichment.

The this compound scaffold can serve as an excellent recognition element for the development of ABPP probes targeting various enzyme classes, such as kinases, for which indole derivatives have shown potent inhibitory activity. nih.gov To convert this scaffold into an ABPP probe, a suitable reactive group would need to be incorporated. Common electrophilic warheads that could be appended to the core structure include Michael acceptors (e.g., acrylamides), fluorophosphonates, or epoxide groups. The placement of this reactive group is critical and should be guided by structural information of the target to ensure it is positioned to react with a nucleophilic residue in the active site.

The reporter tag is typically attached to the probe via a linker, which should be of sufficient length and flexibility to not interfere with target binding. The tag allows for the detection and identification of labeled proteins. For example, a biotin (B1667282) tag enables the affinity purification of probe-labeled proteins for subsequent identification by mass spectrometry.

Synthesis and Application of Photoaffinity Labeling (PAL) Probes

Photoaffinity labeling (PAL) is another powerful technique used to identify the cellular targets of bioactive small molecules. PAL probes are designed to bind to their target protein and, upon photoactivation with UV light, form a covalent bond with the protein. nih.gov A typical PAL probe incorporates a photoreactive group, such as a diazirine, benzophenone, or aryl azide (B81097), into the structure of the ligand of interest. enamine.net

Derivatives of this compound can be transformed into PAL probes by the introduction of a photoreactive moiety. Diazirines are often favored due to their small size, which minimizes perturbation of the original ligand's binding properties, and their ability to be activated by long-wavelength UV light, which is less damaging to biological samples. iris-biotech.de

The synthesis of a PAL probe based on the this compound scaffold would involve the chemical modification of the core structure to incorporate a diazirine-containing substituent. This could be achieved by functionalizing one of the available positions on the indole or thiazole rings. Similar to ABPP probes, a reporter tag, often an alkyne or azide for subsequent click chemistry-based ligation of a fluorophore or biotin, is also typically included in the probe design.

Utilization of the Compound and its Derivatives as Research Tools in Chemical Biology

The this compound scaffold and its derivatives hold significant promise as versatile research tools in chemical biology. Their inherent biological activities, coupled with their amenability to chemical modification, make them valuable for a wide range of applications.

As selective inhibitors, derivatives of this compound can be used to probe the function of specific proteins in cellular signaling pathways. By acutely inhibiting a target protein, researchers can study the downstream consequences and elucidate the protein's role in a particular biological process. The development of potent and selective kinase inhibitors from the N-thiazolyl-indole-2-carboxamide scaffold exemplifies this application. nih.gov

Furthermore, the development of fluorescently labeled derivatives of this compound can enable the visualization of target proteins within cells using microscopy techniques. This can provide valuable information about the subcellular localization and trafficking of the target protein.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Methodologies and Sustainable Chemistry Approaches

The synthesis of complex heterocyclic compounds like 2-(1,3-thiazol-2-yl)-1H-indole-7-amine traditionally involves multi-step processes that can be inefficient and generate significant chemical waste. Future research is increasingly focused on developing novel, more sustainable synthetic strategies. Green chemistry principles are becoming central to this effort, emphasizing the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. nih.govresearchgate.net

Synthetic ApproachConventional MethodsEmerging Sustainable (Green) Approaches
CatalystsOften rely on hazardous or heavy metal catalysts.Use of non-toxic, recyclable, or biocatalysts. nih.gov
SolventsUse of volatile organic compounds (VOCs).Employment of green solvents like water, ethanol, or ionic liquids. researchgate.net
Energy InputProlonged heating using conventional methods.Microwave irradiation or ultrasonication to reduce reaction times and energy consumption. nih.govresearchgate.net
ProcessMulti-step synthesis with isolation of intermediates, leading to lower overall yield and more waste.One-pot, multi-component reactions that improve atom economy and reduce waste streams. rug.nl

Integration of Artificial Intelligence and Machine Learning in Drug Design and Discovery

The development of kinase inhibitors is a challenging field due to the highly conserved nature of the ATP-binding site across the kinome, which can lead to off-target effects. rsc.org Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to overcome these challenges. rsc.orgnih.gov These computational approaches can process vast datasets of chemical structures and biological activities to identify novel drug candidates with improved potency and selectivity. nih.gov

AI/ML ApplicationDescriptionImpact on Drug Discovery
Target IdentificationAnalyzing biological data to identify and validate new kinase targets for the compound scaffold.Expands therapeutic potential to new diseases.
Virtual ScreeningRapidly screening large virtual libraries of compounds against a target protein to identify potential hits. nih.govReduces the need for expensive and time-consuming high-throughput screening.
QSAR ModelingBuilding predictive models that correlate chemical structure with biological activity to guide lead optimization. nih.govPrioritizes synthesis of compounds with the highest predicted potency and best properties.
Generative ModelsDesigning novel molecules with desired properties from scratch or based on an existing scaffold. nih.govCreates novel intellectual property and explores new chemical space.
Resistance PredictionModeling how mutations in the target kinase might affect drug binding to proactively design inhibitors that can overcome resistance. rsc.orgLeads to the development of more durable and effective therapies.

Development of Multi-Targeting Agents for Complex Biological Pathways

Complex diseases like cancer are often driven by the dysregulation of multiple signaling pathways. nih.gov Consequently, inhibiting a single target may not be sufficient to achieve a durable therapeutic response, and resistance can emerge. mdpi.com The development of multi-targeting agents, a concept known as polypharmacology, is a promising strategy to address this complexity. nih.govspringernature.com By design, these agents interact with several key nodes within a disease network, potentially leading to synergistic efficacy and a lower likelihood of resistance. mdpi.com

The indole-thiazole scaffold is well-suited for the design of multi-target drugs. nih.govacs.org Research has already demonstrated that N-thiazolyl-indole-2-carboxamide derivatives can inhibit multiple protein kinases, including EGFR, HER2, VEGFR-2, and CDK2. nih.gov Future research on this compound should focus on rationally designing derivatives that possess a specific, desired polypharmacological profile. This involves optimizing the structure to achieve potent inhibition against a curated set of targets involved in a particular cancer's progression while minimizing activity against kinases that could lead to toxicity. This approach could yield highly effective therapeutics for complex and heterogeneous diseases.

Potential Kinase Target FamilyRole in CancerRationale for Multi-Targeting
EGFR/HER2Receptor tyrosine kinases that drive cell proliferation and survival in many cancers. nih.govCo-inhibition can overcome resistance mechanisms that arise from pathway crosstalk.
VEGFRKey regulator of angiogenesis, the formation of new blood vessels that supply tumors. nih.govCombining anti-proliferative and anti-angiogenic activity can starve tumors of nutrients.
CDKsCyclin-dependent kinases that control cell cycle progression. nih.govInhibiting both signaling and cell cycle machinery can induce a more potent anti-cancer effect.
BCR-ABL1A fusion protein that drives chronic myeloid leukemia (CML). mdpi.comDeveloping agents that also hit downstream effectors could combat resistance mutations. mdpi.com

Advanced In Vitro Co-Culture and Organoid Models for Mechanistic Insights

Traditionally, drug efficacy is tested using two-dimensional (2D) cell cultures, which fail to replicate the complex microenvironment of a tumor. mdpi.com To gain deeper and more clinically relevant mechanistic insights, research is shifting towards advanced three-dimensional (3D) models, such as co-cultures and patient-derived organoids (PDOs). mdpi.com

PDOs are 3D structures grown from a patient's own tumor cells that retain the genetic, histological, and functional characteristics of the original tumor. mdpi.com These "mini-tumors" provide a far more accurate platform for testing the efficacy of compounds like this compound and its analogs. mdpi.com They allow researchers to study how the drug affects a heterogeneous population of cancer cells and to integrate immune cells into the model to study immunomodulatory effects. mdpi.com Using these advanced models can provide crucial insights into a drug's mechanism of action, identify biomarkers for patient stratification, and better predict clinical outcomes, thereby bridging the translational gap between preclinical research and clinical application. mdpi.comfrontiersin.org

Model SystemDescriptionAdvantages for ResearchLimitations
2D Cell CultureCells grown in a single layer on a flat surface.High-throughput, low cost, easy to maintain.Lacks tissue architecture and cellular heterogeneity. mdpi.com
3D SpheroidsAggregates of cancer cells grown in suspension.Better represents cell-cell interactions and nutrient gradients.Often consist of a single cell type, lacking microenvironment complexity.
Co-Culture ModelsGrowing cancer cells with other cell types like fibroblasts or immune cells.Allows for the study of interactions within the tumor microenvironment.Can be complex to establish and maintain specific cell ratios.
Patient-Derived Organoids (PDOs)Self-organizing 3D cultures derived from patient tissues that mimic organ structure and function. mdpi.comPreserves patient-specific tumor heterogeneity and architecture, enabling personalized medicine approaches. mdpi.comTime-consuming to establish, resource-intensive, may lack vascular and full immune components. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(1,3-Thiazol-2-yl)-1H-indole-7-amine, and what are the critical reaction parameters?

  • Methodological Answer : The compound can be synthesized via condensation reactions between thiazole precursors and indole derivatives. For example, reacting 3-formyl-1H-indole-2-carboxylic acid with 2-aminothiazole derivatives under reflux in acetic acid with sodium acetate as a catalyst (3–5 hours, 80–100°C) . Key parameters include stoichiometric ratios (1.0–1.1 equiv of reactants), solvent choice (acetic acid or acetonitrile), and reflux duration. Post-reaction purification via recrystallization (e.g., using diethyl ether) is critical for isolating the product in high purity .

Q. How can researchers confirm the structural identity of this compound experimentally?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to verify the presence of characteristic signals (e.g., indole NH protons at ~10–12 ppm, thiazole protons at ~7–8 ppm) .
  • X-ray crystallography : Use SHELXL for structure refinement, particularly for resolving ambiguities in bond angles or torsional conformations. SHELX programs are robust for small-molecule refinement, even with twinned or high-resolution data .

Advanced Research Questions

Q. How can conflicting yields or purity levels in synthetic protocols for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from variations in catalyst loading, solvent purity, or reaction time. To address this:

  • Optimize reflux duration (e.g., extending from 3 to 5 hours) to improve conversion rates .
  • Use LCMS or HPLC to monitor reaction progress and identify side products (e.g., unreacted starting materials or dimeric byproducts) .
  • Compare recrystallization solvents (e.g., methanol vs. diethyl ether) to enhance final purity .

Q. What computational strategies are effective for predicting the biological activity of this compound?

  • Methodological Answer :

  • Molecular docking : Screen against target proteins (e.g., SARS-CoV-2 Main Protease) using AutoDock Vina or Schrödinger Suite. Focus on binding affinity metrics (ΔG values) and hydrogen-bond interactions with thiazole/indole moieties .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) to validate binding poses .

Q. How can crystallographic challenges (e.g., twinning or low-resolution data) during structural analysis be mitigated?

  • Methodological Answer :

  • For twinned data, use SHELXL’s twin refinement tools (e.g., BASF and TWIN commands) to model overlapping lattices .
  • For low-resolution data (<1.5 Å), apply restraints on bond lengths/angles and incorporate high-quality solvent models to improve refinement convergence .

Q. What experimental approaches can validate the compound’s hypothesized mechanism of action in biological systems?

  • Methodological Answer :

  • Enzyme inhibition assays : Measure IC50_{50} values against target enzymes (e.g., kinases or proteases) using fluorogenic substrates .
  • Cellular assays : Test cytotoxicity and target engagement in cell lines (e.g., HEK293 or HeLa) via Western blotting or flow cytometry. Use structure-activity relationship (SAR) studies to correlate substituent modifications (e.g., indole N-substituents) with efficacy .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar thiazole-indole hybrids?

  • Methodological Answer :

  • Meta-analysis : Compare assay conditions (e.g., pH, temperature, cell line variability) across studies. For example, activity against MTase vs. Main Protease may depend on assay pH .
  • Dose-response validation : Replicate experiments using standardized protocols (e.g., fixed inhibitor concentrations) to minimize variability .

Methodological Best Practices

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

  • Methodological Answer :

  • Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 7:3 to 1:1) to separate polar byproducts .
  • Recrystallization : Diethyl ether or methanol are optimal for removing unreacted amines or aldehydes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.